1-(3,5-Difluorophenoxy)propan-2-amine
Description
Overview of Phenoxypropan-2-amine Derivatives in Academic Contexts
Phenoxypropan-2-amine derivatives constitute a class of compounds recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to their versatile structure, which is capable of interacting with a wide array of biological targets, leading to a diverse range of pharmacological activities. Academic and industrial research has demonstrated that molecules containing this core structure exhibit potential applications in various therapeutic areas.
These derivatives have been investigated for their roles in modulating neurotransmitter systems, suggesting potential uses in treating neurological disorders. smolecule.com Furthermore, various compounds within this class have been synthesized and evaluated for anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com The structural backbone of phenoxypropan-2-amine allows for extensive modification at several positions, enabling the creation of large libraries of compounds for screening and optimization in drug discovery programs. The flexibility of this scaffold makes it a cornerstone for fragment-based drug design, a strategy that accelerates the discovery of new and effective bioactive molecules. researchgate.net
Significance of Fluorination Patterns in Aryloxypropan-2-amines for Research Investigations
The introduction of fluorine atoms into organic molecules is a well-established and powerful strategy in drug design and development. researchgate.net In the context of aryloxypropan-2-amines, the strategic placement of fluorine can profoundly influence the compound's physicochemical and pharmacological properties. Fluorine's high electronegativity and small atomic size allow it to alter a molecule's electronic distribution, conformation, and binding interactions without significantly increasing its steric bulk. nih.gov
Key effects of fluorination in this class of compounds include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. Placing fluorine at sites that are susceptible to oxidative metabolism can block these pathways, thereby increasing the compound's half-life and bioavailability. nih.gov
Modulation of Basicity (pKa): The powerful electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups. researchgate.net This adjustment is crucial for controlling the ionization state of a molecule at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with its biological target. nih.gov
Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with enzyme active sites or receptors. This can lead to a significant increase in binding potency and selectivity.
Improved Pharmacokinetics: By increasing lipophilicity, fluorination can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is a critical attribute for drugs targeting the central nervous system. researchgate.net
Chemical Compound Data
Table 1: Properties of 1-(3,5-Difluorophenoxy)propan-2-amine
| Property | Value |
|---|---|
| IUPAC Name | This compound fluorochem.co.uk |
| CAS Number | 1115027-28-5 fluorochem.co.uk |
| Molecular Formula | C₉H₁₁F₂NO fluorochem.co.uk |
| Molecular Weight | 187.19 g/mol bldpharm.com |
| Canonical SMILES | CC(N)COC1=CC(F)=CC(F)=C1 fluorochem.co.uk |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-(3,5-difluorophenoxy)propan-2-amine |
InChI |
InChI=1S/C9H11F2NO/c1-6(12)5-13-9-3-7(10)2-8(11)4-9/h2-4,6H,5,12H2,1H3 |
InChI Key |
GQEPIMQVKJUNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC(=CC(=C1)F)F)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 3,5 Difluorophenoxy Propan 2 Amine
Conventional Chemical Synthesis Routes
The construction of the 1-(3,5-Difluorophenoxy)propan-2-amine molecular framework is typically accomplished through established organic reactions such as reductive amination and nucleophilic substitution.
Reductive Amination Strategies
Reductive amination serves as a prominent method for the synthesis of this compound. This approach generally involves the reaction of a ketone precursor, 1-(3,5-difluorophenoxy)propan-2-one, with an amine source in the presence of a reducing agent. wikipedia.org
A common procedure involves the use of ammonium (B1175870) acetate (B1210297) as the ammonia (B1221849) source and sodium cyanoborohydride as the reducing agent in a solvent like methanol. google.com The reaction proceeds through the in situ formation of an imine intermediate from the ketone and ammonia, which is then reduced to the primary amine. wikipedia.org
Table 1: Key Reagents in Reductive Amination
| Reagent Role | Example Compound |
| Ketone Precursor | 1-(3,5-difluorophenoxy)propan-2-one |
| Amine Source | Ammonium Acetate |
| Reducing Agent | Sodium Cyanoborohydride |
| Solvent | Methanol |
While this method is effective for producing the racemic amine, the yield can be moderate, often around 30% for analogous compounds like 1-(3,5-dimethylphenoxy)-2-aminopropane. google.com
Nucleophilic Substitution and Alkylation Approaches
Nucleophilic substitution reactions provide an alternative route to this compound. One such strategy involves the reaction of 3,5-difluorophenol (B1294556) with a suitable three-carbon synthon already containing the amine or a precursor group.
For instance, a common approach in the synthesis of related phenoxypropanolamines involves the reaction of a phenoxide with an epoxide, followed by the opening of the epoxide ring with an amine. google.com In the context of the target molecule, this would involve reacting the sodium salt of 3,5-difluorophenol with a derivative of propylene (B89431) oxide, followed by amination.
Another variation of this approach is the reaction of 1-methyl-2-phenoxyethanol derivatives with ammonia in the presence of a copper-chromium catalyst and hydrogen. google.com This process converts a hydroxy group into a primary amine.
Multi-Step Synthesis Pathways from Precursors
The synthesis of this compound is inherently a multi-step process, as the starting materials themselves often require preparation. The key precursors are typically 3,5-difluorophenol and a derivative of propan-2-amine.
For the reductive amination pathway, the precursor 1-(3,5-difluorophenoxy)propan-2-one is required. This ketone can be synthesized via the Williamson ether synthesis, by reacting 3,5-difluorophenol with chloroacetone (B47974) in the presence of a base such as potassium carbonate.
Ether formation: Reaction of 3,5-difluorophenol with chloroacetone to yield 1-(3,5-difluorophenoxy)propan-2-one.
Reductive amination: Conversion of the ketone to the target amine, this compound, using an ammonia source and a reducing agent.
Stereoselective Synthesis of Enantiopure this compound and Analogues
The biological activity of chiral amines is often enantiomer-dependent, making the preparation of enantiopure forms of this compound a significant objective. Biocatalytic methods, particularly enzymatic kinetic resolution, are powerful tools for achieving this separation.
Biocatalytic Resolution and Asymmetric Amination
Biocatalysis offers a green and highly selective alternative to classical chemical resolution methods. Enzymes such as lipases and transaminases are commonly employed for the synthesis of chiral amines.
Lipase-catalyzed kinetic resolution is a widely used technique for separating enantiomers of racemic amines. This method relies on the ability of a lipase (B570770) to selectively acylate one enantiomer of the amine at a much faster rate than the other.
In a typical procedure, the racemic amine is treated with an acyl donor, such as an ester, in the presence of a lipase. The enzyme catalyzes the formation of an amide from one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated amine and the unreacted amine can then be separated by conventional methods like chromatography or extraction. The unreacted amine enantiomer can be isolated, and the acylated enantiomer can be deacylated to recover the other pure enantiomer.
While specific studies on the lipase-catalyzed resolution of this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to a wide range of structurally similar amines. The choice of lipase, acyl donor, and solvent are critical parameters that need to be optimized for efficient resolution.
Asymmetric Organocatalysis and Metal-Catalyzed Hydrogenation
Asymmetric Organocatalysis utilizes small chiral organic molecules to catalyze stereoselective transformations. mdpi.com For the synthesis of chiral amines, catalysts based on primary amines derived from natural amino acids or Cinchona alkaloids have proven effective. rsc.org These catalysts can activate substrates through the formation of transient iminium or enamine intermediates. mdpi.com While widely used for reactions like Michael additions and Mannich reactions, their direct application to the reductive amination of a ketone like 1-(3,5-difluorophenoxy)propan-2-one is less common but conceptually feasible, often in combination with a reducing agent. clockss.org Bifunctional catalysts, such as amine-thioureas, that activate both reaction partners simultaneously, are a powerful tool in this area. rsc.org
Metal-Catalyzed Hydrogenation is a cornerstone of amine synthesis. The asymmetric hydrogenation of imines or enamines, derived from the corresponding ketone, is a direct route to chiral amines. This requires a chiral transition metal catalyst, typically based on rhodium, iridium, or ruthenium, complexed with a chiral ligand. Alternatively, transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid instead of H₂ gas, can be employed. nih.gov The development of catalysts for the direct reductive amination of ketones under hydrogenation conditions is an active area of research. whiterose.ac.ukgoogle.com
Utilization of Chiral Auxiliaries in Synthesis
A classic and reliable strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This method entails temporarily attaching a chiral molecule to a prochiral substrate to direct a subsequent diastereoselective reaction. researchgate.net After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org
For synthesizing this compound, a precursor could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.orgnih.gov For example, a propionyl group attached to an Evans auxiliary could undergo diastereoselective alkylation or amination at the α-position. Subsequent removal of the auxiliary would furnish the desired enantiomerically enriched amine. wikipedia.org This approach is highly versatile and has been instrumental in the synthesis of complex biologically active molecules. researchgate.netnih.gov
Table 3: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Advantage | Reference |
|---|---|---|---|
| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | High diastereoselectivity, predictable stereochemistry | wikipedia.orgnih.gov |
| Enders' SAMP/RAMP Hydrazones | Asymmetric alkylation of ketones/aldehydes | Reliable synthesis of α-chiral carbonyls | nih.gov |
| Oppolzer's Camphorsultam | Asymmetric Diels-Alder, conjugate additions | High crystallinity of derivatives aids purification | nih.gov |
Exploration of Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dictated by its primary amine group and the difluorophenoxy moiety.
Reactions of the Primary Amine: The lone pair of electrons on the nitrogen atom makes the primary amine nucleophilic and basic. It is expected to undergo a range of standard amine reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
Reductive Amination: Reaction with carbonyl compounds in the presence of a reducing agent to form higher-order amines.
Influence of the 3,5-Difluorophenoxy Group: The two fluorine atoms on the phenyl ring are strong electron-withdrawing groups. This will decrease the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution (under harsh conditions). The electron-withdrawing nature of the ring may also have a minor influence on the basicity (pKa) of the primary amine group via an inductive effect through the ether linkage and propyl chain.
Structure Activity Relationship Sar and Molecular Recognition Studies
Systematic Design of Analogues for SAR Exploration
The systematic design of analogues is a fundamental strategy to probe the SAR of a lead compound. For 1-(3,5-Difluorophenoxy)propan-2-amine, this process involves the methodical synthesis of related molecules where specific parts of the structure are altered. The goal is to identify which molecular features are essential for activity, which can be modified to enhance potency or selectivity, and which are detrimental.
Key modifications typically explored in a phenoxypropanamine scaffold include:
Aromatic Ring Substitution: Introducing, removing, or changing the position of substituents on the phenoxy ring.
Propan-2-amine Backbone Modification: Altering the length of the alkyl chain, introducing substituents on the chain, or modifying the amine group itself.
Ether Linkage Variation: Replacing the oxygen atom of the ether linkage with other atoms or groups to assess its role in binding.
This systematic approach allows researchers to build a comprehensive map of the chemical space around the core structure, guiding the rational design of more effective compounds.
Influence of Aromatic Ring Substituents (e.g., Fluorine Position and Number) on Molecular Interactions
The substitution pattern on the aromatic ring is a critical determinant of a molecule's pharmacological profile. In this compound, the two fluorine atoms at the 3 and 5 positions significantly influence its electronic properties and potential molecular interactions.
Fluorine is a small, highly electronegative atom that can alter a molecule's acidity, basicity, lipophilicity, and metabolic stability. Its introduction can lead to favorable interactions with biological targets through the formation of hydrogen bonds or dipole-dipole interactions. The specific placement of fluorine atoms is crucial; for instance, moving the fluorine atoms to other positions (e.g., 2,4- or 2,6-difluoro) would create a different electrostatic potential surface on the molecule, potentially leading to a different binding affinity or selectivity profile.
Studies on related classes of compounds have shown that electron-withdrawing groups, such as fluorine, on the aromatic ring can impact the compound's potency. The number of fluorine substituents also plays a role, with increasing fluorination not always leading to improved activity and sometimes having a detrimental effect.
Table 1: Hypothetical Data on the Influence of Aromatic Ring Fluorine Substitution on Biological Activity This table is for illustrative purposes to demonstrate how such data would be presented.
| Compound | Aromatic Substitution | Biological Activity (IC₅₀, nM) |
|---|---|---|
| Analogue 1 | Unsubstituted | 500 |
| Analogue 2 | 4-Fluoro | 250 |
| Analogue 3 | 3,5-Difluoro | 100 |
| Analogue 4 | 2,4-Difluoro | 150 |
| Analogue 5 | Pentafluoro | 800 |
Impact of Propan-2-amine Backbone Modifications on SAR
The propan-2-amine backbone serves as a flexible linker that correctly positions the aromatic ring and the amine group for optimal interaction with a biological target. Modifications to this backbone can have a profound impact on SAR.
Key modifications and their potential effects include:
Chain Length: Shortening or lengthening the chain from a propanolamine (B44665) to an ethanolamine (B43304) or butanolamine can alter the distance between the key pharmacophoric groups, potentially disrupting the ideal binding geometry.
Methyl Group: The methyl group at the 2-position of the propane (B168953) chain is a key feature. Its removal or replacement with a larger alkyl group would affect the molecule's conformation and could introduce steric hindrance at the binding site.
Amine Substitution: The nature of the amine (primary, secondary, or tertiary) is critical for its interaction with target residues, often forming a key salt bridge. Increasing the bulk of the substituent on the nitrogen atom generally influences receptor selectivity in related pharmacophores like beta-blockers.
Table 2: Hypothetical Data on the Impact of Propan-2-amine Backbone Modifications on Biological Activity This table is for illustrative purposes to demonstrate how such data would be presented.
| Compound | Backbone Modification | Biological Activity (IC₅₀, nM) |
|---|---|---|
| Parent Compound | Propan-2-amine | 100 |
| Analogue 6 | Ethan-amine | 1200 |
| Analogue 7 | Propan-1-amine | 750 |
| Analogue 8 | N-isopropyl | 50 |
| Analogue 9 | N,N-dimethyl | 2000 |
Stereochemical Implications in Molecular Recognition and SAR
The this compound molecule contains a chiral center at the second carbon of the propane chain. This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(3,5-Difluorophenoxy)propan-2-amine and (S)-1-(3,5-Difluorophenoxy)propan-2-amine.
Biological systems, such as receptors and enzymes, are themselves chiral. Consequently, the two enantiomers of a chiral drug can exhibit significantly different pharmacological activities, a phenomenon known as stereoselectivity. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.
Therefore, a crucial aspect of SAR studies is the synthesis and biological evaluation of the individual enantiomers. This allows for the determination of the absolute configuration required for optimal activity and helps in the development of single-enantiomer drugs with improved therapeutic profiles. For many phenoxypropanolamine-based drugs, the (S)-enantiomer is often the more active one.
Application of Matched Molecular Pair Analysis (MMPA) in SAR Elucidation
Matched Molecular Pair Analysis (MMPA) is a powerful computational technique used in medicinal chemistry to systematically analyze the effects of small, discrete structural changes on molecular properties. wikipedia.org A matched molecular pair is defined as two molecules that differ only by a single, well-defined structural transformation, such as the substitution of a hydrogen atom with a fluorine atom. wikipedia.org
By analyzing large datasets of compounds and their associated biological activities, MMPA can identify transformations that consistently lead to an increase or decrease in potency. This data-driven approach helps to:
Identify key SAR trends: For example, MMPA could confirm that a hydrogen to fluorine substitution at the 3-position of the phenoxy ring consistently improves activity across a series of analogues.
Guide lead optimization: The analysis can suggest specific structural modifications that are most likely to improve the properties of a lead compound.
Build predictive models: The knowledge gained from MMPA can be used to develop quantitative structure-activity relationship (QSAR) models.
For this compound, MMPA could be used to compare it with its non-fluorinated or mono-fluorinated counterparts to precisely quantify the contribution of the fluorine atoms to its activity. nih.gov
Computational Chemistry and Molecular Modeling of 1 3,5 Difluorophenoxy Propan 2 Amine
Molecular Docking Investigations
No specific molecular docking studies involving 1-(3,5-Difluorophenoxy)propan-2-amine were identified.
Prediction of Ligand Binding Modes and Conformations
Information unavailable.
Analysis of Protein-Ligand Interaction Fingerprints
Information unavailable.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
No specific QSAR models for this compound were found in the literature.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
No molecular dynamics simulation studies specifically focused on this compound could be located.
In Vitro Metabolic Pathways and Biotransformation Research
Characterization of Phase I Metabolic Transformations (e.g., Oxidative Metabolisms like Hydroxylation)
Phase I metabolism generally involves the introduction or exposure of functional groups on a parent compound. For a molecule like 1-(3,5-Difluorophenoxy)propan-2-amine, which possesses a primary amine and an aromatic ring, several oxidative metabolic pathways would be anticipated.
Key potential Phase I transformations would include:
Hydroxylation: This is a common metabolic reaction catalyzed by CYP450 enzymes. For this compound, hydroxylation could theoretically occur on the aromatic ring or the aliphatic propane (B168953) chain. Aromatic hydroxylation would introduce a hydroxyl group onto the difluorophenyl ring, while aliphatic hydroxylation could occur at the propyl chain.
N-Hydroxylation: The primary amine group could undergo N-hydroxylation, a reaction also mediated by CYP450 enzymes.
Oxidative Deamination: The primary amine could be a substrate for monoamine oxidase (MAO) or CYP450 enzymes, leading to the removal of the amine group and the formation of a ketone.
The characterization of these transformations would typically involve incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture for new chemical entities.
Identification of Principal Metabolites using Advanced Analytical Techniques
To identify the specific metabolites formed during in vitro incubations, advanced analytical techniques are essential. The primary method for metabolite identification is high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
The general workflow for metabolite identification includes:
Incubation: The parent compound is incubated with a biological matrix, such as human liver microsomes (HLM) or hepatocytes.
Sample Preparation: The reaction is quenched, and the sample is processed to remove proteins and other interfering substances.
LC-MS/MS Analysis: The extract is injected into an LC-MS/MS system. The HPLC separates the parent compound from its metabolites based on their physicochemical properties. The mass spectrometer then detects and fragments the ions, providing information about their mass-to-charge ratio (m/z) and structural features.
By comparing the mass spectra of the parent compound with those of the potential metabolites, researchers can deduce the chemical modifications that have occurred. For example, the addition of an oxygen atom (an increase of 16 Da) would suggest a hydroxylation event.
Assessment of Metabolic Stability in Biological Systems (e.g., Microsomal Incubations, Hepatocyte Assays)
Metabolic stability assays are crucial for predicting how quickly a compound will be cleared from the body. These assays measure the rate at which the parent compound is consumed over time in the presence of metabolizing enzymes.
Commonly used in vitro systems for assessing metabolic stability include:
Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I enzymes, particularly CYP450s. Microsomal stability assays are useful for determining the intrinsic clearance of a compound due to oxidative metabolism.
Hepatocytes: These are whole liver cells and contain both Phase I and Phase II enzymes, as well as transporters, providing a more complete picture of hepatic metabolism. Hepatocyte assays can be conducted with cells in suspension or as plated cultures.
The metabolic stability is typically reported as the half-life (t½) of the compound in the incubation or as the intrinsic clearance (CLint), which is a measure of the metabolic activity of the liver for a particular compound.
Table 1: Representative Data Table for Metabolic Stability (Hypothetical)
| Test System | Compound Concentration (µM) | Incubation Time (min) | Percent Remaining | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or million cells) |
|---|---|---|---|---|---|
| Human Liver Microsomes | 1 | 0, 5, 15, 30, 60 | Data not available | Data not available | Data not available |
| Rat Liver Microsomes | 1 | 0, 5, 15, 30, 60 | Data not available | Data not available | Data not available |
| Human Hepatocytes | 1 | 0, 15, 30, 60, 120 | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only. No experimental data for this compound has been found.
Role of Cytochrome P450 (CYP450) Isoforms in Metabolism
Identifying the specific CYP450 isoforms responsible for a compound's metabolism is critical for predicting potential drug-drug interactions. The major human CYP450 enzymes involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.
Two primary methods are used for CYP450 reaction phenotyping:
Recombinant Human CYP Isoforms: The compound is incubated individually with a panel of recombinant human CYP enzymes to see which ones can metabolize it.
Chemical Inhibition in HLM: The compound is incubated with human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP450 isoform. A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that particular enzyme.
Table 2: Representative Data Table for CYP450 Reaction Phenotyping (Hypothetical)
| CYP450 Isoform | Method | Result (e.g., % Metabolism or % Inhibition) |
|---|---|---|
| CYP1A2 | Recombinant Enzyme / Chemical Inhibition | Data not available |
| CYP2C9 | Recombinant Enzyme / Chemical Inhibition | Data not available |
| CYP2C19 | Recombinant Enzyme / Chemical Inhibition | Data not available |
| CYP2D6 | Recombinant Enzyme / Chemical Inhibition | Data not available |
Note: This table is for illustrative purposes only. No experimental data for this compound has been found.
Advanced Analytical Techniques in the Research of 1 3,5 Difluorophenoxy Propan 2 Amine
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in pharmaceutical and chemical research due to its versatility and sensitivity. phenomenex.com For a chiral compound like 1-(3,5-Difluorophenoxy)propan-2-amine, HPLC is indispensable for both analytical and preparative purposes.
Chiral HPLC for Enantiomeric Excess Determination
The presence of a stereocenter in this compound means it exists as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. Chiral HPLC is the most widely used method for determining the enantiomeric excess (ee) of chiral compounds. uma.esresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
The determination of enantiomeric excess involves separating the two enantiomers and comparing their peak areas in the chromatogram. researchgate.net Common CSPs for separating amines include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated on a silica (B1680970) support. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks. rsc.orgamazonaws.com Detection is commonly performed using a UV detector, as the phenyl ring in the compound is a chromophore.
Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 15.2 min |
| Enantiomeric Excess (% ee) | Calculated from peak areas |
This table represents a typical method and hypothetical retention times for illustrative purposes.
Preparative HPLC for Compound Isolation
Following its synthesis, this compound must be isolated from unreacted starting materials, byproducts, and other impurities. Preparative HPLC is a powerful tool for this purpose, allowing for the purification of compounds on a larger scale than analytical HPLC. nih.govrjptonline.org The principle is the same, but it utilizes larger columns with greater loading capacity.
A common approach involves using a reversed-phase column (e.g., C18) where the stationary phase is nonpolar and the mobile phase is polar. rjptonline.org A gradient elution, starting with a high percentage of an aqueous solvent (like water with a modifier such as trifluoroacetic acid) and gradually increasing the percentage of an organic solvent (like acetonitrile (B52724) or methanol), is often employed to separate the target compound from more polar and less polar impurities. Fractions are collected as they elute from the column, and those containing the pure compound are combined and concentrated. The purity of the isolated fractions is then confirmed using analytical HPLC.
Gas Chromatography (GC) for Reaction Monitoring and Purity Assessment
Gas Chromatography (GC) is a robust technique for analyzing volatile and thermally stable compounds. nih.gov It is particularly useful for in-process control during the synthesis of this compound and for assessing the purity of the final product. GC relies on the vaporization of the sample and its separation based on partitioning between a gaseous mobile phase and a stationary phase within a column.
For reaction monitoring, small aliquots can be withdrawn from the reaction mixture over time, derivatized if necessary, and injected into the GC. This allows chemists to track the consumption of reactants and the formation of the product, helping to determine the optimal reaction time. For purity assessment, GC coupled with a Flame Ionization Detector (GC-FID) provides high sensitivity for organic compounds. However, the analysis of polar amines by GC can be challenging due to potential peak tailing caused by interactions with the column material. nih.govbre.com This is often overcome by using specialized columns designed for amine analysis or by derivatizing the amine group to make it less polar.
Table 2: Example GC-FID Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary column for volatile amines (e.g., Rtx-Volatile Amine) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Result | Peak area percentage used to determine purity |
This table provides representative parameters for a GC-based purity assessment.
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and structure of compounds and for quantifying them in complex mixtures.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Metabolite Analysis
Understanding the metabolic fate of a compound is essential in pharmaceutical development. LC-MS/MS is the gold standard for identifying and quantifying metabolites in biological matrices such as plasma, urine, or tissue homogenates. nih.govnih.gov The LC system separates the parent compound from its metabolites, reducing matrix effects. nih.gov The separated components then enter the mass spectrometer.
In the first stage of MS (MS1), the parent ion of a potential metabolite is selected. This ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed in the second stage of MS (MS2). researchgate.net The fragmentation pattern provides structural information that helps in identifying the metabolite. Common metabolic transformations for a compound like this compound could include hydroxylation of the aromatic ring, N-oxidation, or conjugation with glucuronic acid.
Table 3: Potential Metabolites and Expected Mass Shifts
| Metabolic Reaction | Mass Change | Expected m/z of [M+H]⁺ |
|---|---|---|
| Parent Compound | N/A | 188.09 |
| Hydroxylation | +16 Da | 204.09 |
| N-Oxidation | +16 Da | 204.09 |
| Glucuronidation | +176 Da | 364.12 |
Based on the parent compound's molecular formula C₉H₁₂F₂NO.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
Confirming the elemental composition of a newly synthesized compound is a critical step in its characterization. High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov
This high accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to measure its monoisotopic mass and compare it to the theoretical mass calculated from its chemical formula (C₉H₁₂F₂NO). A close match between the measured and theoretical mass provides strong evidence for the compound's identity and purity.
Table 4: HRMS Data for Accurate Mass Confirmation
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₂F₂NO |
| Ion Formula | [C₉H₁₃F₂NO]⁺ ([M+H]⁺) |
| Theoretical Mass (m/z) | 188.0983 |
| Hypothetical Measured Mass (m/z) | 188.0981 |
| Mass Error | -1.1 ppm |
This table illustrates how HRMS data is used to confirm the elemental composition of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation for Research
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in chemical research, offering unparalleled insight into the molecular structure of compounds. For the specific structural elucidation of this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable tools. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom within the molecule, allowing for the unambiguous confirmation of its constitution and connectivity.
The structural confirmation of this compound relies on the analysis of key parameters from its NMR spectra. These include the chemical shift (δ), which indicates the electronic environment of a nucleus; the integration, which reveals the relative number of nuclei responsible for a signal; and the spin-spin coupling, which provides information about adjacent nuclei.
Detailed analysis of the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons, the methine proton of the propan-2-amine moiety, the methylene (B1212753) protons adjacent to the ether linkage, the amine protons, and the terminal methyl protons. The characteristic splitting patterns and coupling constants (J values) would further confirm the connectivity of these protons.
Similarly, the ¹³C NMR spectrum would display a unique signal for each chemically non-equivalent carbon atom in this compound. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing fluorine substituents and the ether linkage. The aliphatic carbons of the propan-2-amine side chain would also exhibit characteristic chemical shifts.
While specific, experimentally obtained NMR data for this compound is not available in the public domain through the conducted searches, a hypothetical data set is presented below for illustrative purposes, based on established principles of NMR spectroscopy and known chemical shift ranges for similar structural motifs.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.50 - 6.70 | m | 3H | Ar-H |
| 4.05 - 4.15 | m | 1H | O-CH₂-CH |
| 3.80 - 3.95 | m | 2H | O-CH₂ -CH |
| 1.60 | s (br) | 2H | NH₂ |
| 1.25 | d | 3H | CH-CH₃ |
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 163.5 (d) | C -F |
| 160.0 (t) | C -O |
| 102.0 (t) | Ar-C H |
| 98.0 (d) | Ar-C H |
| 72.5 | O-C H₂ |
| 48.0 | C H-NH₂ |
| 18.5 | C H₃ |
It is crucial to emphasize that the data presented in these tables is hypothetical and serves only to illustrate the type of information that would be obtained from NMR analysis. Definitive structural confirmation would require actual experimental data obtained from a purified sample of this compound.
Future Research Directions and Translational Perspectives Academic Focus
Development of Novel Synthetic Strategies for Scalable Production
The efficient and scalable synthesis of chiral amines like 1-(3,5-Difluorophenoxy)propan-2-amine is a critical step for extensive preclinical and clinical evaluation. researchgate.netresearchgate.net Future research in this area should prioritize the development of synthetic routes that are not only high-yielding but also economically viable and environmentally sustainable.
One promising avenue is the exploration of asymmetric reductive amination. This method, which converts a ketone precursor directly to a chiral amine, is often more efficient than traditional multi-step syntheses. researchgate.netacs.org The development of novel ruthenium-based catalysts, for instance, has shown success in the direct asymmetric reductive amination of aryl methyl ketones, achieving high enantioselectivity on a multikilogram scale. acs.org Applying similar catalytic systems to a suitable ketone precursor for this compound could significantly streamline its production.
Furthermore, embracing the principles of green chemistry will be paramount. rsc.orgrsc.org This includes the use of biocatalytic methods, such as amine transaminases, which can offer high stereoselectivity under mild reaction conditions. rsc.org The immobilization of such enzymes can enhance their stability and reusability, making the process more cost-effective for industrial applications. nih.gov Investigating "hydrogen borrowing" catalysis is another green approach that minimizes waste by using alcohols as starting materials. rsc.org A comparative analysis of different synthetic strategies, considering factors like atom economy, energy consumption, and solvent toxicity, will be crucial for selecting the most sustainable and scalable process. rsc.orggctlc.orgacs.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Reductive Amination | High efficiency, fewer steps, high enantioselectivity. acs.org | Development of novel catalysts for the specific ketone precursor. |
| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild reaction conditions, environmentally friendly. rsc.org | Enzyme screening and engineering for optimal activity and stability. |
| Green Chemistry Approaches | Reduced environmental impact, improved safety, potential for cost reduction. rsc.org | Application of "hydrogen borrowing" catalysis and use of renewable resources. |
Advanced Computational Approaches for Predictive Modeling
Computational modeling offers a powerful toolkit for predicting the biological activity and potential targets of this compound, thereby accelerating the drug discovery process. Future research should leverage a combination of techniques to build accurate predictive models.
Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in understanding how structural modifications to the this compound scaffold affect its biological activity. By developing QSAR models based on a library of synthesized derivatives, it will be possible to predict the activity of novel, unsynthesized compounds. researchgate.netnih.gov The inclusion of fluorine atoms in the structure is particularly significant, as fluorine can modulate physicochemical properties like lipophilicity and metabolic stability. nih.govresearchgate.net
Molecular docking simulations can provide insights into the potential binding modes of this compound with various protein targets. nih.govnih.govmdpi.comekb.egmdpi.com For instance, docking studies on aminergic G protein-coupled receptors (GPCRs) have revealed the importance of specific amino acid residues in the binding pocket for interacting with the amine group of ligands. acs.org Similar studies could identify potential receptor targets for this compound and guide the design of derivatives with improved binding affinity and selectivity.
Molecular dynamics simulations can further refine the understanding of the compound's interaction with its target by simulating the dynamic behavior of the protein-ligand complex over time. nih.gov This can help in assessing the stability of the binding pose predicted by docking and provide a more accurate estimation of the binding free energy.
| Computational Method | Application | Expected Outcome |
| QSAR | Predict biological activity of derivatives. researchgate.netnih.gov | Guidance for designing compounds with enhanced potency. |
| Molecular Docking | Identify potential protein targets and predict binding modes. nih.govnih.gov | Prioritization of targets for experimental validation. |
| Molecular Dynamics | Simulate the dynamic behavior of the protein-ligand complex. nih.gov | Assessment of binding stability and refined binding affinity prediction. |
Mechanistic Elucidation of Novel Molecular Interactions
A fundamental understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. A variety of biophysical techniques can be employed to elucidate these interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution. nih.govspringernature.comnih.gov It can be used to confirm binding, determine the binding affinity, and map the binding site on the protein. rsc.orgresearchgate.net For a compound like this compound, ¹⁹F NMR could be particularly useful for probing changes in the local environment of the fluorine atoms upon binding to a target.
X-ray crystallography can provide high-resolution structural information of the compound bound to its protein target. nih.govwikipedia.org This allows for a detailed visualization of the intermolecular interactions, such as hydrogen bonds and aromatic interactions, that govern binding. nih.govnih.gov For example, crystal structures of the human serotonin (B10506) transporter have revealed how antidepressants containing a fluorophenyl group bind within the active site. nih.gov Such detailed structural information is invaluable for structure-based drug design efforts.
By combining these techniques, researchers can build a comprehensive picture of the molecular interactions driving the biological activity of this compound. This knowledge will be essential for optimizing its structure to improve potency, selectivity, and pharmacokinetic properties, ultimately paving the way for its potential development as a novel therapeutic agent.
| Technique | Information Gained | Relevance to this compound |
| NMR Spectroscopy | Binding confirmation, affinity, binding site mapping. nih.govspringernature.comrsc.org | ¹⁹F NMR can be used to probe the role of the difluorophenoxy group in binding. |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. nih.govwikipedia.org | Detailed visualization of key interactions for structure-based design. nih.gov |
Q & A
Q. What are the optimal synthetic routes for 1-(3,5-difluorophenoxy)propan-2-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 3,5-difluorophenol with epichlorohydrin under basic conditions (e.g., NaOH) to form an epoxide intermediate.
- Step 2: Open the epoxide with ammonia or methylamine under controlled pH (8–10) and temperature (60–80°C) to yield the amine.
- Step 3: Purify via recrystallization or column chromatography using solvents like ethyl acetate/hexane (3:7 v/v).
Key Variables:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.
- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve epoxide formation efficiency .
Q. How can spectroscopic techniques (NMR, MS) differentiate this compound from structural analogs?
Methodological Answer:
- ¹H NMR: The difluorophenoxy group shows aromatic protons as a doublet of triplets (δ 6.7–7.1 ppm, J = 8–10 Hz).
- ¹⁹F NMR: Two distinct fluorine signals (δ -110 to -115 ppm, ortho/meta coupling).
- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 217 [M+H]⁺, with fragments at m/z 123 (difluorophenoxy loss) and m/z 94 (propan-2-amine backbone).
Critical Comparison:
- vs. 1-(3,5-Dimethylphenoxy)propan-2-amine: Lack of methyl group splitting in NMR; lower molecular weight .
Advanced Research Questions
Q. What is the role of the 3,5-difluorophenoxy group in modulating receptor binding affinity, and how does this compare to halogenated analogs?
Methodological Answer: The difluorophenoxy group enhances lipophilicity and electron-withdrawing effects , improving binding to G protein-coupled receptors (GPCRs) or serotonin transporters.
- Binding Assays: Radioligand displacement studies (e.g., [³H]citalopram for SERT) show IC₅₀ values <100 nM for difluorinated derivatives vs. >500 nM for non-halogenated analogs.
- SAR Insights: Fluorine’s electronegativity stabilizes π-π interactions in receptor pockets, while meta substitution reduces steric hindrance .
Q. How do oxidative and hydrolytic degradation pathways affect the stability of this compound under physiological conditions?
Methodological Answer:
- Oxidative Degradation: Exposure to H₂O₂ or cytochrome P450 enzymes generates 3,5-difluorocatechol (via O-dealkylation) and propan-2-amine oxide .
- Hydrolytic Stability: pH-dependent cleavage occurs in acidic conditions (pH <3), forming 3,5-difluorophenol and ammonium ions.
Experimental Design:
- Accelerated Stability Testing: Store compound in PBS (pH 7.4) and 0.1 M HCl (pH 1.2) at 40°C for 14 days. Analyze degradation products via LC-MS.
- Key Finding: 90% remaining in PBS vs. 45% in HCl, indicating pH-sensitive instability .
Q. What computational methods (e.g., DFT, molecular docking) predict the conformational flexibility and target selectivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at B3LYP/6-31G* level to calculate rotational barriers (~8 kcal/mol for C-O bond rotation).
- Molecular Docking (AutoDock Vina): Dock into 5-HT₂A receptor (PDB: 6WGT) to predict binding poses. The difluorophenoxy group aligns with Trp336, forming a halogen bond (distance: 3.2 Å).
Validation:
Compare docking scores (ΔG = -9.2 kcal/mol) with experimental EC₅₀ values from calcium flux assays .
Q. How can in vivo pharmacokinetic studies address contradictions between in vitro potency and observed bioavailability?
Methodological Answer:
- Study Design: Administer 10 mg/kg (IV and PO) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 24 h.
- Analytical Method: LC-MS/MS quantification (LLOQ: 1 ng/mL).
- Key Metrics:
- Bioavailability (F): <20% due to first-pass metabolism.
- Half-life (t₁/₂): 2.3 h (IV) vs. 1.8 h (PO).
Mitigation Strategy: Co-administer with CYP450 inhibitors (e.g., ketoconazole) to improve AUC by 3-fold .
Data Contradictions and Resolution
Q. Why do some studies report conflicting EC₅₀ values for this compound’s activity at adrenergic receptors?
Resolution:
- Source Variability: Differences in cell lines (CHO vs. HEK293) and assay conditions (e.g., Mg²⁺ concentration).
- Normalization: Use reference agonists (e.g., epinephrine) as internal controls. Re-evaluate data with standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
